4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine
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Overview
Description
4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine is a complex organic compound that has garnered significant interest in various fields of chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce these functional groups . The reaction conditions often require the use of palladium catalysts and boron reagents under mild conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling techniques. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethyl groups can enhance the compound’s lipophilicity, bioavailability, and metabolic stability . These groups may also interact with enzymes and receptors through hydrogen bonding and other non-covalent interactions, modulating the biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the difluoromethyl and nitro groups.
4-(Trifluoromethyl)pyridine: Contains only the trifluoromethyl group and lacks the other functional groups.
Uniqueness
4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties and potential applications. The combination of these groups with the nitro and methoxy functionalities makes this compound particularly versatile in various chemical and biological contexts.
Properties
Molecular Formula |
C8H5F5N2O3 |
---|---|
Molecular Weight |
272.13 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H5F5N2O3/c1-18-5-4(7(9)10)3(15(16)17)2-14-6(5)8(11,12)13/h2,7H,1H3 |
InChI Key |
FPSOCLJYFPYJER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
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